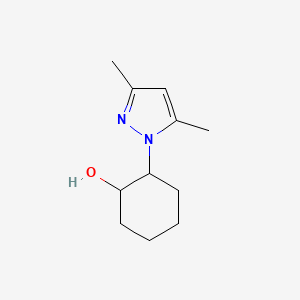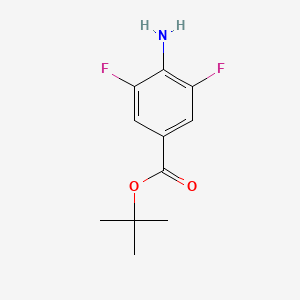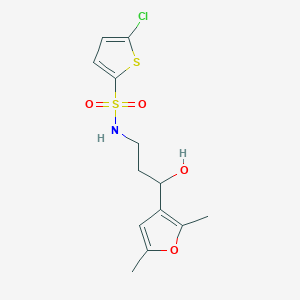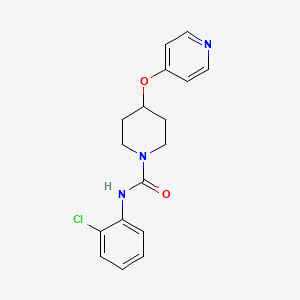
N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, also known as JNJ-193, is a small molecule drug that has shown promising results in scientific research. It belongs to the class of piperidine carboxamide compounds and has been studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Scalable and Facile Synthetic Process
A scalable and facile synthetic process has been developed for compounds related to N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, highlighting its importance in the pharmaceutical industry. For instance, a novel Rho kinase inhibitor, which is under investigation for the treatment of central nervous system disorders, has been synthesized from 4-aminopyridine through acylation, deprotection, and salt formation. This process affords high purity products that can be easily scaled up for production, underscoring the compound's utility in drug development (Wei et al., 2016).
Antidepressant and Nootropic Agents
Research into Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, which are chemically related to this compound, has shown potential antidepressant and nootropic activities. These compounds were synthesized and investigated for their CNS activity, providing evidence of their utility as CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to this compound. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, showcasing their potential in antimicrobial research (Patel et al., 2011).
Analgesic Activity
A study on the chemical modification of a closely related compound, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), which is a TRPV1 antagonist, showed that structural modifications could lead to compounds with an improved pharmacological profile. These findings highlight the importance of structural analogs of this compound in developing new analgesics (Nie et al., 2020).
Glycine Transporter 1 Inhibitor
The identification and development of glycine transporter 1 (GlyT1) inhibitors are crucial for addressing various CNS disorders. A compound structurally related to this compound was identified as a potent and orally available GlyT1 inhibitor, emphasizing the compound's significance in CNS drug discovery (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-3-1-2-4-16(15)20-17(22)21-11-7-14(8-12-21)23-13-5-9-19-10-6-13/h1-6,9-10,14H,7-8,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCUYKTUGHDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)
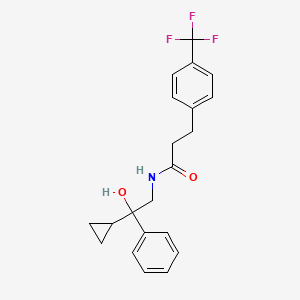
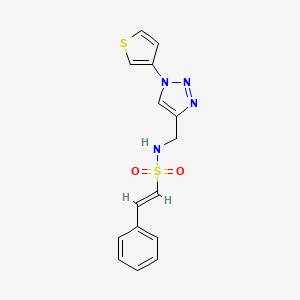

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)
![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)
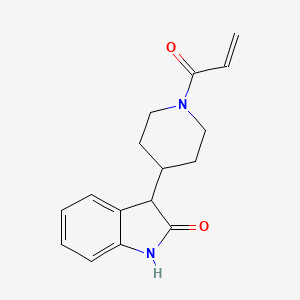
![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)
